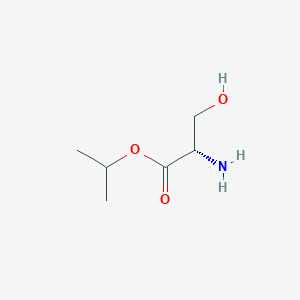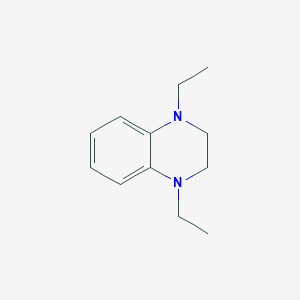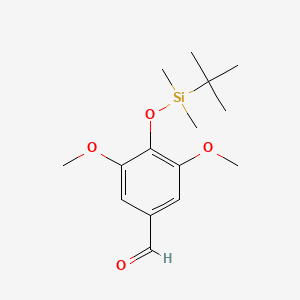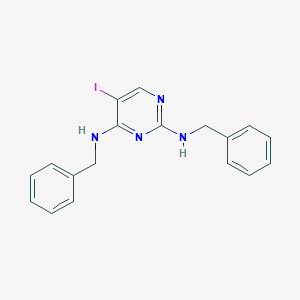![molecular formula C₁₂H₂₂N₂O₈ B1144752 O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine CAS No. 67315-18-8](/img/no-structure.png)
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a glycosylated derivative of the amino acid threonine. Glycosylation is a common post-translational modification where a carbohydrate (in this case, a 2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl group) is attached to a protein or other organic molecule .
Molecular Structure Analysis
The molecular structure of this compound would consist of a threonine amino acid with a 2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl group attached. This group is a type of sugar molecule, and its attachment likely significantly alters the properties of the threonine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sugar group could make it more polar and potentially increase its solubility in water .Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound is part of a larger molecule, such as a protein, it could be involved in protein-protein interactions, enzymatic activity, or other biological functions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine involves the protection of the hydroxyl groups, glycosylation, and deprotection of the acetyl and benzyl groups.", "Starting Materials": ["L-threonine", "2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide", "benzyl alcohol", "N,N-diisopropylethylamine", "acetic anhydride", "dimethylformamide", "triethylamine", "trifluoroacetic acid", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": [ "Protection of L-threonine hydroxyl groups with acetyl groups using acetic anhydride and N,N-diisopropylethylamine in dimethylformamide to obtain 2,3,4,6-tetra-O-acetyl-L-threonine.", "Glycosylation of the protected L-threonine with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of triethylamine and dimethylformamide to obtain O-[2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl]-L-threonine.", "Deprotection of the acetyl groups using trifluoroacetic acid in diethyl ether to obtain O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine.", "Deprotection of the benzyl group using hydrogenation in the presence of sodium bicarbonate and water to obtain the final product, O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine." ] } | |
Número CAS |
67315-18-8 |
Nombre del producto |
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine |
Fórmula molecular |
C₁₂H₂₂N₂O₈ |
Peso molecular |
322.31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)


